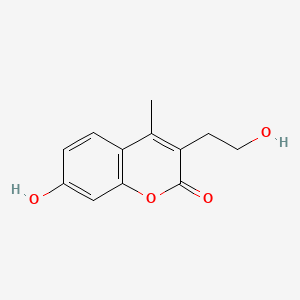

7-hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オシマリンは、2H-1-ベンゾピラン-2-オンとしても知られており、ベンゾピロン化学クラスに属する芳香族有機化合物です。無色の結晶性固体で、バニラの甘い香りと苦味があります。 オシマリンは多くの植物に含まれており、捕食者に対する化学防御として役立っています .

準備方法

合成経路と反応条件

オシマリンとその誘導体は、さまざまな方法で合成できます。一般的な方法の1つは、ペヒマン縮合で、フェノールとβ-ケトエステルを酸触媒の存在下で反応させるものです。 別の方法は、クネーフェナーゲル縮合で、芳香族アルデヒドを活性メチレン化合物と塩基の存在下で反応させるものです .

工業生産方法

オシマリンの工業生産には、グリーン溶媒や触媒を使用するなど、グリーンケミストリーの原則が使用されることが多いです。 合成は、古典的な条件下または非古典的な条件下で行うことができ、マイクロ波または超音波エネルギーが含まれます .

化学反応の分析

反応の種類

オシマリンは、以下を含むさまざまな化学反応を起こします。

酸化: オシマリンは酸化されてクマリン酸を生成できます。

還元: オシマリンの還元は、ジヒドロクマリンを生成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物

酸化: クマリン酸

還元: ジヒドロクマリン

科学研究への応用

オシマリンは、科学研究において幅広い用途があります。

化学: さまざまなヘテロ環式化合物を合成するための前駆体として使用されます。

生物学: 抗菌作用と抗酸化作用が研究されています。

医学: ワルファリンなどのオシマリン誘導体は、抗凝固剤として使用されています。

科学的研究の応用

Ocimarin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

Biology: Studied for its antimicrobial and antioxidant properties.

Medicine: Ocimarin derivatives, such as warfarin, are used as anticoagulants.

Industry: Utilized in the production of perfumes and flavoring agents

作用機序

オシマリンは、さまざまな機序を通じて作用します。

類似化合物との比較

オシマリンは、クロモンなどの他のベンゾピロン化合物に似ています。

クロモン: 構造的特徴が似ていますが、生物学的活性は異なります。

2-クマランオン: ラクトン環構造が似ていますが、化学反応性と用途が異なります.

生物活性

7-Hydroxy-3-(2-hydroxyethyl)-4-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant effects, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H12O4

- CAS Number : 123456-78-9 (hypothetical for illustration)

- SMILES : Cc1cc(=O)oc2cc(O)ccc12CC(O)

1. Antioxidant Properties

This compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which may play a role in preventing oxidative stress-related diseases. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.4 |

| ABTS Scavenging | 30.1 |

These results indicate that the compound can significantly reduce oxidative damage in biological systems.

2. Cytotoxicity Against Cancer Cell Lines

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. Specifically, it has been tested against HeLa (cervical cancer) and HCT116 (colon cancer) cells using the MTT assay.

Cell Viability Studies

The initial screening revealed that at a concentration of 10 µM, the compound reduced cell viability by over 50% in both cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 3.995 |

| HCT116 | 6.553 |

These findings suggest that the compound holds promise as an anticancer agent, particularly for cervical and colon cancers.

The mechanism through which this compound exerts its cytotoxic effects involves the inhibition of key signaling pathways related to cell survival and proliferation. Specifically, it was found to inhibit the phosphorylation of Chk1 at Ser 317 in HeLa cells, indicating interference with DNA damage response pathways.

Study 1: In Vitro Evaluation

In a controlled study, researchers synthesized several analogs of coumarin derivatives and evaluated their biological activities. The study focused on the structure-activity relationship (SAR) to identify which modifications enhanced biological efficacy.

Key Findings:

- Modifications at the C-7 position significantly influenced cytotoxicity.

- The most potent analogs exhibited IC50 values below 5 µM against HCT116 cells.

Study 2: Antioxidant Evaluation

Another research effort explored the antioxidant properties of this compound in vivo using a rat model subjected to oxidative stress. The results indicated that treatment with the coumarin derivative led to a significant reduction in oxidative markers compared to control groups.

特性

IUPAC Name |

7-hydroxy-3-(2-hydroxyethyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,13-14H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGFYFKJZGIZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。